

# An In-Depth Technical Guide to 1-Bromo-3methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-3-methylpentane	
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Abstract: This document provides a comprehensive technical overview of **1-Bromo-3-methylpentane** (CAS: 51116-73-5), a chiral haloalkane significant in synthetic organic chemistry. We will dissect its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) rules, tabulate its key physicochemical properties, and present detailed experimental protocols for its synthesis and subsequent reactions. The guide includes logical diagrams generated using Graphviz to illustrate the principles of its nomenclature and its application in common synthetic workflows, such as the formation of Grignard reagents.

## **Analysis of IUPAC Nomenclature**

The name "**1-Bromo-3-methylpentane**" is derived systematically following the IUPAC rules for naming haloalkanes.[1][2][3][4][5] The process involves identifying the principal carbon chain, locating all attached substituents, and assembling the name in alphabetical order.

- Step 1: Identify the Parent Alkane. The longest continuous carbon chain in the molecule is identified. In this case, the chain consists of five carbon atoms, which corresponds to the parent alkane "pentane".[1][2]
- Step 2: Number the Carbon Chain. The chain is numbered to assign the lowest possible locant (position number) to the first encountered substituent.[1][5] Numbering from right to left in the standard representation gives the bromine atom the locant "1" and the methyl group the locant "3".



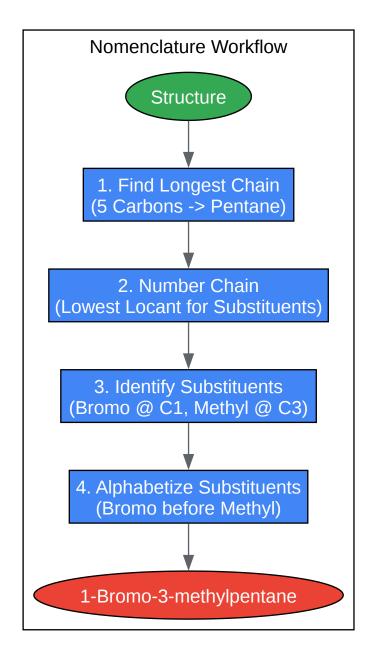




- Step 3: Identify and Name Substituents. Two substituents are present on the pentane chain: a bromine atom and a methyl group (-CH<sub>3</sub>). According to IUPAC rules, the halogen is treated as a "halo" prefix; thus, bromine becomes "bromo".[1][4]
- Step 4: Assemble the Final Name. The substituents are listed in alphabetical order, irrespective of their locant numbers.[1] Therefore, "bromo" precedes "methyl". Each substituent is prefixed with its locant number. The final, unambiguous name is 1-Bromo-3-methylpentane.

Chirality: The carbon atom at position 3 (C3) is a stereocenter because it is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH<sub>3</sub>), an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>), and a bromoethyl group (-CH<sub>2</sub>CH<sub>2</sub>Br).[6] This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-**1-bromo-3-methylpentane** and (S)-**1-bromo-3-methylpentane**.[6]





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Caption: Logical workflow for deriving the IUPAC name.

## Physicochemical and Spectroscopic Data

The key physical and chemical properties of **1-Bromo-3-methylpentane** are summarized below. These values are crucial for designing reaction conditions, purification procedures, and analytical methods.



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>13</sub> Br	[6][7][8][9]
Molecular Weight	165.07 g/mol	[7][8][9]
CAS Number	51116-73-5	[8]
Boiling Point	144.0 ± 8.0 °C at 760 mmHg	[10]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[10]
Appearance	Flammable liquid	[8]
Solubility	Insoluble in water; Soluble in ethanol, ether	[6]
InChlKey	MDCCBJLCTOTLKM- UHFFFAOYSA-N	[8][11]

### **Experimental Protocols**

This section details common experimental procedures involving **1-Bromo-3-methylpentane**.

A standard method for synthesizing primary alkyl bromides from their corresponding alcohols is the Appel reaction, which utilizes triphenylphosphine (PPh<sub>3</sub>) and carbon tetrabromide (CBr<sub>4</sub>). [12]

Reaction: 3-methylpentan-1-ol + PPh₃ + CBr₄ → **1-Bromo-3-methylpentane** + Ph₃PO + CHBr₃

#### Protocol:

- Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Reagents: The flask is charged with 3-methylpentan-1-ol (10.2 g, 0.1 mol) and triphenylphosphine (28.8 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.[12]



- Reaction: The solution is cooled to 0°C in an ice bath. A solution of carbon tetrabromide (36.5 g, 0.11 mol) in 50 mL of diethyl ether is added dropwise over 1 hour with vigorous stirring.[12]
- Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated triphenylphosphine oxide is removed by filtration.
- Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
- Isolation: The crude product is purified by fractional distillation to yield 1-Bromo-3-methylpentane as a clear liquid.
- **1-Bromo-3-methylpentane** is a valuable precursor for forming Grignard reagents, which are potent nucleophiles in organic synthesis.[6]

Reaction: **1-Bromo-3-methylpentane** + Mg → 3-Methylpentylmagnesium Bromide

#### Protocol:

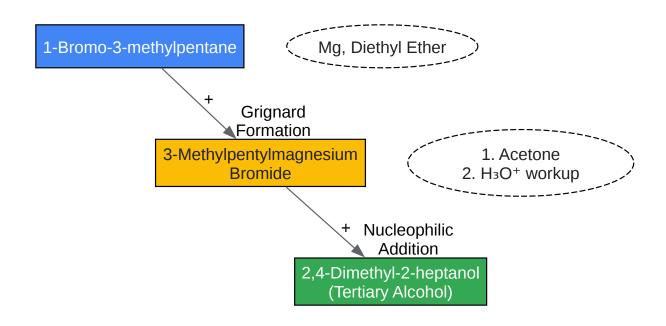
- Setup: A 100 mL flask is flame-dried under a nitrogen atmosphere and fitted with a reflux condenser and a dropping funnel.
- Reagents: Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask with a small crystal of iodine to initiate the reaction.
- Reaction: A solution of 1-Bromo-3-methylpentane (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating if necessary.
  Once started, the addition rate is controlled to maintain a gentle reflux.
- Completion: After all the alkyl bromide has been added, the mixture is refluxed for an additional 30 minutes to ensure complete reaction. The resulting grey solution of 3-Methylpentylmagnesium Bromide is then used immediately in subsequent synthetic steps.

### **Applications in Synthetic Chemistry**



The primary utility of **1-Bromo-3-methylpentane** lies in its role as an alkylating agent and a precursor to organometallic reagents. It readily participates in nucleophilic substitution ( $S_n2$ ) and elimination (E2) reactions.[6][13]

The diagram below illustrates a typical synthetic workflow where **1-Bromo-3-methylpentane** is converted to a Grignard reagent, which is then used to synthesize a tertiary alcohol by reacting with a ketone (e.g., acetone).



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**Caption:** Synthetic pathway from **1-Bromo-3-methylpentane**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Bromo-3-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293714#iupac-name-for-1-bromo-3-methylpentane]

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